4-(2-Ethoxyethoxy)benzofuran-6-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Ethoxyethoxy)benzofuran-6-carboxylic acid is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound is characterized by the presence of an ethoxyethoxy group and a carboxylic acid functional group attached to the benzofuran core. It has a molecular formula of C13H14O5 and a molecular weight of 250.25 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Ethoxyethoxy)benzofuran-6-carboxylic acid typically involves the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through various methods, including the cyclization of o-hydroxyaryl ketones with aldehydes or the oxidative coupling of phenols with alkynes.
Introduction of the Ethoxyethoxy Group: The ethoxyethoxy group can be introduced via an etherification reaction, where an ethylene glycol derivative reacts with the benzofuran core under acidic or basic conditions.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of a Grignard reagent with carbon dioxide or the oxidation of a methyl group to a carboxylic acid.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes, automated synthesis, and the use of catalysts to enhance reaction efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
4-(2-Ethoxyethoxy)benzofuran-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the benzofuran ring or the ethoxyethoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or aldehydes .
Wissenschaftliche Forschungsanwendungen
4-(2-Ethoxyethoxy)benzofuran-6-carboxylic acid has various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex benzofuran derivatives and other heterocyclic compounds.
Biology: The compound can be used in studies related to enzyme inhibition, receptor binding, and other biological activities.
Wirkmechanismus
The mechanism of action of 4-(2-Ethoxyethoxy)benzofuran-6-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, benzofuran derivatives are known to interact with enzymes, receptors, and other proteins, leading to various biological effects. The ethoxyethoxy group and carboxylic acid functional group may enhance the compound’s binding affinity and specificity for certain targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(2-Methoxyethoxy)benzofuran-6-carboxylic acid
- 4-(2-Propoxyethoxy)benzofuran-6-carboxylic acid
- 4-(2-Butoxyethoxy)benzofuran-6-carboxylic acid
Uniqueness
4-(2-Ethoxyethoxy)benzofuran-6-carboxylic acid is unique due to its specific ethoxyethoxy group, which may confer distinct chemical and biological properties compared to other similar compounds. This uniqueness can be leveraged in various applications, such as drug design and material science .
Eigenschaften
Molekularformel |
C13H14O5 |
---|---|
Molekulargewicht |
250.25 g/mol |
IUPAC-Name |
4-(2-ethoxyethoxy)-1-benzofuran-6-carboxylic acid |
InChI |
InChI=1S/C13H14O5/c1-2-16-5-6-18-12-8-9(13(14)15)7-11-10(12)3-4-17-11/h3-4,7-8H,2,5-6H2,1H3,(H,14,15) |
InChI-Schlüssel |
VNVRAQVMBLLMEP-UHFFFAOYSA-N |
Kanonische SMILES |
CCOCCOC1=CC(=CC2=C1C=CO2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.